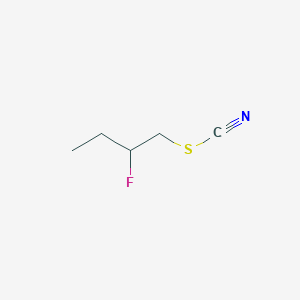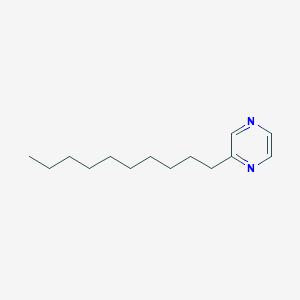
2-Decylpyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Decylpyrazine is an organic compound belonging to the pyrazine family, characterized by a pyrazine ring substituted with a decyl group at the second position. Pyrazines are known for their aromatic properties and are often found in various natural and synthetic products. This compound, in particular, is notable for its applications in flavor and fragrance industries due to its distinct aroma.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Decylpyrazine typically involves the alkylation of pyrazine with a decyl halide. One common method is the reaction of pyrazine with decyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts to enhance the reaction rate and yield is also common. Purification of the product is typically achieved through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Decylpyrazine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert it to dihydropyrazine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Pyrazine N-oxides.
Reduction: Dihydropyrazine derivatives.
Substitution: Halogenated, nitrated, or sulfonated pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Decylpyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have explored its role in microbial communication and its potential as an antimicrobial agent.
Medicine: Research is ongoing into its potential therapeutic effects, including its use as a flavoring agent in pharmaceuticals.
Industry: It is widely used in the flavor and fragrance industry to impart a nutty, roasted aroma to various products.
Wirkmechanismus
The mechanism of action of 2-Decylpyrazine involves its interaction with olfactory receptors, which are responsible for detecting its distinct aroma. In biological systems, it may interact with microbial cell membranes, disrupting their function and leading to antimicrobial effects. The exact molecular targets and pathways are still under investigation, but its ability to modulate microbial activity is of significant interest.
Vergleich Mit ähnlichen Verbindungen
- 2-Methylpyrazine
- 2-Ethylpyrazine
- 2-Propylpyrazine
- 2-Butylpyrazine
Comparison: 2-Decylpyrazine is unique among its analogs due to the longer alkyl chain, which significantly influences its physical properties and aroma profile. While shorter alkyl chain pyrazines like 2-Methylpyrazine and 2-Ethylpyrazine have more volatile and less intense aromas, this compound provides a more robust and lasting scent, making it particularly valuable in the flavor and fragrance industry.
Eigenschaften
CAS-Nummer |
113685-78-2 |
|---|---|
Molekularformel |
C14H24N2 |
Molekulargewicht |
220.35 g/mol |
IUPAC-Name |
2-decylpyrazine |
InChI |
InChI=1S/C14H24N2/c1-2-3-4-5-6-7-8-9-10-14-13-15-11-12-16-14/h11-13H,2-10H2,1H3 |
InChI-Schlüssel |
OJWKJCMLVBQAOY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC1=NC=CN=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


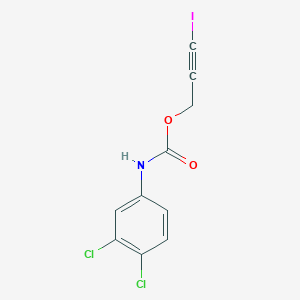
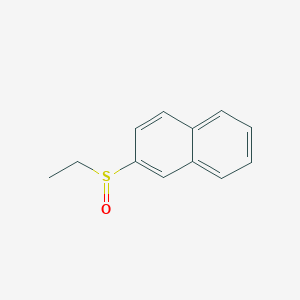


![3,3'-(Ethane-1,2-diyl)bis[2-(propan-2-yl)-1,3-oxazolidine]](/img/structure/B14313293.png)
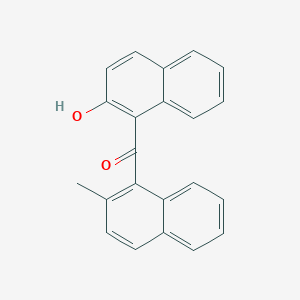
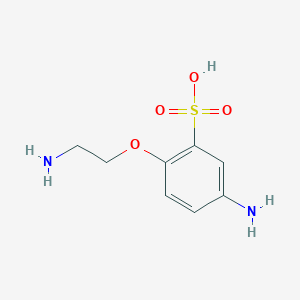
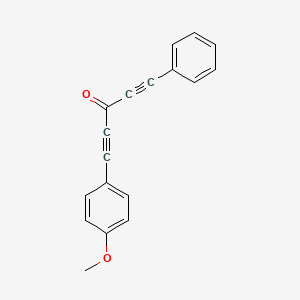
![1-Phenyl-8-[3-(propan-2-yl)phenyl]naphthalene](/img/structure/B14313307.png)
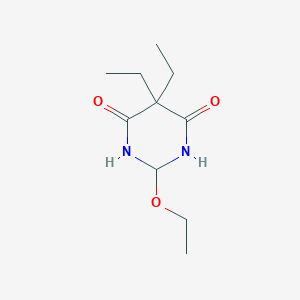
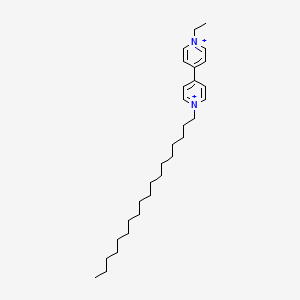
![7,7-Diphenylfuro[3,4-b]pyridin-5(7H)-one](/img/structure/B14313327.png)
